molecular formula C11H10N2O3 B1371791 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid CAS No. 902837-22-3

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Cat. No. B1371791
M. Wt: 218.21 g/mol
InChI Key: UDGPERFBSLKMSD-UHFFFAOYSA-N
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Description

“3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” is a chemical compound with the empirical formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is typically available in powder form .


Molecular Structure Analysis

The SMILES string for this compound is CCC1=NOC (C2=CC (C (O)=O)=CC=C2)=N1 . This indicates that the compound contains an ethyl group attached to an oxadiazole ring, which is further attached to a benzoic acid group .


Physical And Chemical Properties Analysis

The compound is a powder . Its empirical formula is C11H10N2O3 and it has a molecular weight of 218.21 .

Scientific Research Applications

  • Medicine and Agriculture

    • Summary of the application : 1,3,4-Oxadiazoles have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
    • Results or outcomes : Many oxadiazole derivatives have shown desirable biological activity . In agriculture, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
  • Anti-infective Agents

    • Summary of the application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Results or outcomes : The review article provides coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .
  • Analgesic and Anti-inflammatory Properties

    • Summary of the application : Some compounds similar to “3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” have been found to possess significant peripheral analgesic and anti-inflammatory properties .
    • Results or outcomes : In a preliminary screening, some of these compounds showed some analgesic property; in fact, some have slightly better activity than dipyrone .
  • Anti-infective Agents

    • Summary of the application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Results or outcomes : The review article provides coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .
  • Pharmaceutical Industry

    • Summary of the application : Compounds similar to “3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” are often used in the pharmaceutical industry . They can be used in the synthesis of various drugs due to their diverse biological activities .
    • Results or outcomes : Many drugs that contain similar compounds have shown desirable biological activity .
  • Chemical Industry

    • Summary of the application : Compounds similar to “3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” can be used in various chemical reactions due to their unique chemical properties .
    • Results or outcomes : These compounds can yield a maximum of 94% yield in certain annulation reactions, followed by desulfurization/intramolecular rearrangement .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding inhalation, skin contact, or eye contact .

properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGPERFBSLKMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258149
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

CAS RN

902837-22-3
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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